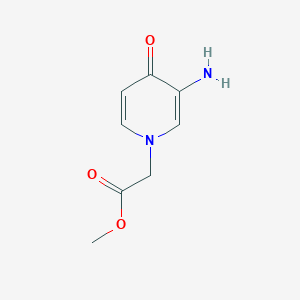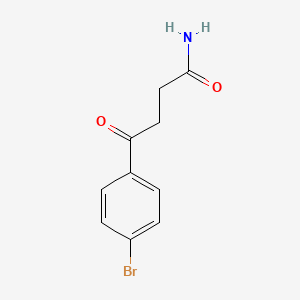
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two methyl groups and an oxoacetaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a suitable nucleophile to yield the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-1-propanone: This compound shares the cyclopropyl ring structure but differs in the functional group attached to the ring.
1R-cis-Dibromovinyl-2,2-dimethylcyclopropane: Another similar compound with a cyclopropyl ring and different substituents, used in the synthesis of heterocyclic compounds.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(7)6(9)4-8/h4-5H,3H2,1-2H3 |
Clé InChI |
AOFZFPOJLIFIMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C(=O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)




![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)

![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)

![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)

